molecular formula C15H17N3O7 B13787426 (E)-ethyl 2-cyano-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate CAS No. 911843-45-3

(E)-ethyl 2-cyano-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate

Cat. No.: B13787426
CAS No.: 911843-45-3
M. Wt: 351.31 g/mol
InChI Key: MYQZREIBPFMKQP-OCTANDHXSA-N
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Description

(E)-ethyl 2-cyano-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate is a complex organic compound with a unique structure that includes a cyano group, a tetrahydrofuran ring, and a tetrahydropyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-cyano-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran and tetrahydropyrimidinyl intermediates, followed by their coupling with the cyanoacrylate moiety under specific reaction conditions. Common reagents used in these reactions include ethyl cyanoacetate, various aldehydes, and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-cyano-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form carbonyl compounds.

    Reduction: The cyano group can be reduced to an amine group under specific conditions.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups yields carbonyl compounds, while reduction of the cyano group produces amines.

Scientific Research Applications

(E)-ethyl 2-cyano-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-cyano-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacrylate derivatives and tetrahydrofuran-containing molecules. Examples are:

  • Ethyl cyanoacetate
  • Tetrahydrofuran-2-carboxylic acid
  • 2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives

Uniqueness

What sets (E)-ethyl 2-cyano-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

911843-45-3

Molecular Formula

C15H17N3O7

Molecular Weight

351.31 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate

InChI

InChI=1S/C15H17N3O7/c1-2-24-14(22)8(5-16)3-9-6-18(15(23)17-13(9)21)12-4-10(20)11(7-19)25-12/h3,6,10-12,19-20H,2,4,7H2,1H3,(H,17,21,23)/b8-3+/t10-,11+,12+/m0/s1

InChI Key

MYQZREIBPFMKQP-OCTANDHXSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O)C#N

Origin of Product

United States

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